molecular formula C25H17ClF3N3O2S B2403036 N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide CAS No. 325995-85-5

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide

Cat. No.: B2403036
CAS No.: 325995-85-5
M. Wt: 515.94
InChI Key: XCEUTSTXZLZSDH-FYJGNVAPSA-N
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Description

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide is a complex organic compound that features a unique structure combining an imidazole ring with a sulfanyl-acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide typically involves multi-step organic reactions. One common method includes the condensation of benzylidene and phenylimidazole derivatives, followed by the introduction of the sulfanyl group and subsequent acetamide formation. The reaction conditions often require the use of catalysts, controlled temperatures, and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions with optimized conditions to maximize efficiency and minimize waste. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imidazole ring or the sulfanyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the phenyl or imidazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the phenyl or imidazole rings.

Scientific Research Applications

N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.

    Biology: It can be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.

    Industry: The compound can be used in the development of new materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The sulfanyl group may also play a role in binding to metal ions or other biomolecules, influencing the compound’s overall effect.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[(4E)-5-oxo-1-phenyl-4-(phenylmethylidene)-4,5-dihydro-1H-imidazol-2-yl]sulfanyl}acetamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the trifluoromethyl group, for instance, can enhance the compound’s stability and bioavailability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-[(4E)-4-benzylidene-5-oxo-1-phenylimidazol-2-yl]sulfanyl-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H17ClF3N3O2S/c26-19-12-11-17(25(27,28)29)14-20(19)30-22(33)15-35-24-31-21(13-16-7-3-1-4-8-16)23(34)32(24)18-9-5-2-6-10-18/h1-14H,15H2,(H,30,33)/b21-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCEUTSTXZLZSDH-FYJGNVAPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=C2C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H17ClF3N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

515.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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